Gold-196

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gold-196, also known as this compound, is a radioactive isotope of gold. It has a mass number of 196, which means it contains 79 protons and 117 neutrons in its nucleus. This isotope is not naturally occurring and must be synthesized in a laboratory setting. This compound has a half-life of approximately 6.1669 days and decays via beta decay to either Platinum-196 or Mercury-196 .

Méthodes De Préparation

Gold-196 is typically produced through neutron irradiation of Gold-195 in a nuclear reactor. The reaction involves the capture of a neutron by Gold-195, resulting in the formation of this compound. The reaction can be represented as follows: [ ^{195}Au + n \rightarrow ^{196}Au ]

The reaction conditions require a high neutron flux, which is typically achieved in a nuclear reactor. The irradiated gold is then processed to separate this compound from other isotopes and impurities .

Analyse Des Réactions Chimiques

Gold-196, like other isotopes of gold, can undergo various chemical reactions. These reactions include:

Oxidation: this compound can be oxidized to form gold oxides. Common oxidizing agents include oxygen and halogens.

Reduction: this compound can be reduced from its ionic forms back to its metallic state using reducing agents such as hydrogen or carbon monoxide.

Substitution: this compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands. Common reagents include thiols and phosphines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with chlorine gas can produce gold chloride .

Applications De Recherche Scientifique

Gold-196 has several scientific research applications, including:

Chemistry: this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems.

Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer. Its radioactive properties allow it to target and destroy cancerous cells.

Industry: this compound is used in industrial applications such as non-destructive testing and quality control. .

Mécanisme D'action

The mechanism of action of Gold-196 depends on its application. In radiotherapy, this compound emits beta particles during its decay process. These beta particles can penetrate tissues and cause damage to cancerous cells, leading to their destruction. The molecular targets and pathways involved in this process include DNA damage and the induction of apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Gold-196 can be compared with other isotopes of gold, such as Gold-197 and Gold-198. Gold-197 is the only stable isotope of gold and is naturally occurring. It does not have radioactive properties and is not used in radiotherapy. Gold-198, on the other hand, is another radioactive isotope of gold with a half-life of 2.694 days. It is also used in medical applications, particularly in brachytherapy for cancer treatment .

Propriétés

Numéro CAS |

14914-16-0 |

|---|---|

Formule moléculaire |

Au |

Poids moléculaire |

195.96657 g/mol |

Nom IUPAC |

gold-196 |

InChI |

InChI=1S/Au/i1-1 |

Clé InChI |

PCHJSUWPFVWCPO-BJUDXGSMSA-N |

SMILES |

[Au] |

SMILES isomérique |

[196Au] |

SMILES canonique |

[Au] |

| 14914-16-0 | |

Synonymes |

196Au radioisotope Au-196 radioisotope Gold-196 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

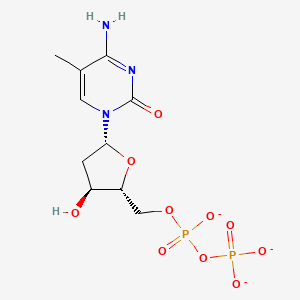

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)

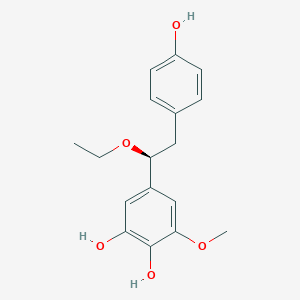

![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263275.png)

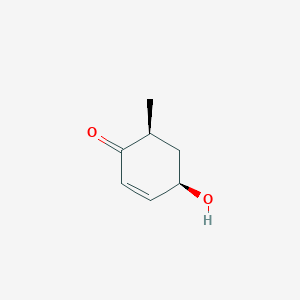

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)